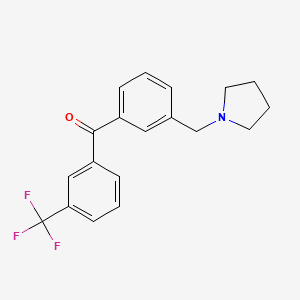

3'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone

Übersicht

Beschreibung

3’-Pyrrolidinomethyl-3-trifluoromethylbenzophenone is a chemical compound with the molecular formula C19H18F3NO and a molecular weight of 333.35 g/mol . It is characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and a benzophenone core. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 3’-Pyrrolidinomethyl-3-trifluoromethylbenzophenone typically involves the reaction of 3-trifluoromethylbenzophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

3’-Pyrrolidinomethyl-3-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Wissenschaftliche Forschungsanwendungen

3’-Pyrrolidinomethyl-3-trifluoromethylbenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Wirkmechanismus

The mechanism of action of 3’-Pyrrolidinomethyl-3-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrrolidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .

Vergleich Mit ähnlichen Verbindungen

3’-Pyrrolidinomethyl-3-trifluoromethylbenzophenone can be compared with other benzophenone derivatives, such as:

3’-Pyrrolidinomethylbenzophenone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

3’-Trifluoromethylbenzophenone: Lacks the pyrrolidine group, affecting its reactivity and interactions with biological targets.

3’-Pyrrolidinomethyl-4-trifluoromethylbenzophenone: Similar structure but with the trifluoromethyl group at a different position, leading to variations in its properties.

Biologische Aktivität

3'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone (C19H18F3NO) is a synthetic compound notable for its potential biological activities. The compound features a trifluoromethyl group which enhances its lipophilicity, thus facilitating interactions with biological membranes and macromolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula: C19H18F3NO

- Molecular Weight: 333.35 g/mol

- IUPAC Name: [3-(pyrrolidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone

- CAS Number: 898770-64-4

The biological activity of this compound is largely attributed to its structural components:

- Trifluoromethyl Group: Increases hydrophobicity, enhancing membrane penetration.

- Pyrrolidine Ring: Capable of forming hydrogen bonds with biological targets, influencing their activity.

These features suggest that the compound may interact with various enzymes and receptors, potentially modulating physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

-

Antitumor Activity:

- Studies have shown that derivatives of benzophenone can exhibit cytotoxic effects against various cancer cell lines. The compound's interaction with cellular membranes may disrupt cancer cell proliferation.

- Case Study: A recent evaluation demonstrated significant cytotoxicity in human cancer cell lines using MTT assays, indicating potential as an anticancer agent .

-

Enzyme Inhibition:

- The compound may inhibit key enzymes involved in metabolic pathways. For instance, it has been evaluated for its ability to inhibit α-amylase and α-glucosidase, enzymes critical in carbohydrate metabolism.

- Research Findings: Inhibition assays revealed that the compound could reduce glucose absorption by targeting these enzymes, suggesting potential applications in diabetes management .

-

Neuroprotective Effects:

- Preliminary studies suggest that compounds similar to this compound may offer neuroprotective benefits by modulating neurotransmitter systems.

- Example: Research has indicated that certain benzophenone derivatives can enhance cognitive function in animal models, potentially through antioxidant mechanisms.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other benzophenone derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3'-Pyrrolidinomethylbenzophenone | Lacks trifluoromethyl group | Lower lipophilicity |

| 3'-Trifluoromethylbenzophenone | Lacks pyrrolidine ring | Different interaction profile |

| 3'-Pyrrolidinomethyl-4-trifluoromethylbenzophenone | Similar structure but different position of trifluoromethyl group | Variations in properties |

Assay Methods for Evaluating Biological Activity

The evaluation of the biological activity of this compound has utilized various assay methodologies:

- MTT Assay: Commonly used for assessing cytotoxicity by measuring cell viability.

- Colony Formation Assays: Used to evaluate the long-term effects on cell proliferation.

- Enzyme Inhibition Assays: Measure the ability to inhibit specific enzymes such as α-amylase and α-glucosidase.

Table: Summary of Assay Methods

| Assay Type | Purpose | Key Advantages |

|---|---|---|

| MTT Assay | Cytotoxicity assessment | Simple and widely accepted |

| Colony Formation Assay | Long-term proliferation effects | Reflects clonogenic potential |

| Enzyme Inhibition Assays | Evaluate metabolic pathway interference | Direct measurement of enzyme activity |

Eigenschaften

IUPAC Name |

[3-(pyrrolidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO/c20-19(21,22)17-8-4-7-16(12-17)18(24)15-6-3-5-14(11-15)13-23-9-1-2-10-23/h3-8,11-12H,1-2,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMDFNYHCNJADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643211 | |

| Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-64-4 | |

| Record name | Methanone, [3-(1-pyrrolidinylmethyl)phenyl][3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.